N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide
Description
N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide is a structurally complex indole-derived acetamide. The molecule features a 1H-indole core substituted at position 3 with a (2-fluorophenyl)methanesulfonyl group and at position 1 with an acetamide moiety. The acetamide nitrogen is further modified with a cyclohexyl and a methyl group, distinguishing it from simpler derivatives. The 2-fluorophenyl group introduces electronic effects due to fluorine’s electronegativity, while the sulfonyl group may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h5-9,12-15,19H,2-4,10-11,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCGHOADAMLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Cyclohexyl and Methylacetamide Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and fluorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related indole-acetamide derivatives (Table 1):
Table 1: Structural Comparison of Indole-Acetamide Derivatives
Key Observations :
- Sulfonyl vs. Sulfanyl/Oxo : The target compound’s (2-fluorophenyl)methanesulfonyl group contrasts with sulfanyl () or oxo () groups, which may alter electronic properties and target selectivity.
- N-Substituents : The cyclohexyl-methyl combination on the acetamide nitrogen is unique; most analogs feature simpler alkyl or aryl groups (e.g., methyl, 4-methylphenyl).
Physicochemical Properties
- Lipophilicity : The target’s cyclohexyl and 2-fluorophenyl groups likely increase logP compared to ’s phenylsulfonyl analog, enhancing membrane permeability but reducing aqueous solubility.
- Steric Effects : The bulky cyclohexyl group may hinder binding to flat active sites compared to smaller N-substituents in and .
Pharmacological and Spectroscopic Insights
Pharmacological Potential
While direct activity data for the target compound is unavailable in the provided evidence, structural analogs suggest plausible applications:
- The target’s fluorinated sulfonyl group may improve binding affinity .
- Fluorophenyl Moieties : Fluorine’s electron-withdrawing effects (–11) could enhance metabolic stability and target interaction .
Spectroscopic Analysis
- FTIR/NMR: The (2-fluorophenyl)methanesulfonyl group in the target would show distinct S=O stretches (~1350–1160 cm⁻¹) and ¹⁹F NMR shifts (-110 to -120 ppm), differing from non-fluorinated sulfonyl analogs .
- Comparison with : The target’s fluorophenyl group would introduce additional deshielding in ¹H NMR for adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
